

Acrylonitrile Butadiene Styrene (ABS-752)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABS-752

Cat. No.: B15541391

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ABS-752 is a specific grade of Acrylonitrile Butadiene Styrene (ABS), a common thermoplastic terpolymer. Rather than a single chemical entity with a defined molecular weight, ABS is a complex polymer blend. Its structure is best understood by examining its constituent monomers and their arrangement.

Chemical Structure and Composition

The general chemical formula for ABS is $(C_8H_8)_x \cdot (C_4H_6)_y \cdot (C_3H_3N)_z$.^[1] It is synthesized by polymerizing styrene and acrylonitrile in the presence of polybutadiene.^[1] The proportions of these monomers can be varied to produce different grades of ABS with specific properties. Typically, ABS consists of 15-35% acrylonitrile, 5-30% butadiene, and 40-60% styrene.^[1]

The structure is essentially a matrix of styrene-acrylonitrile copolymer (SAN) with globules of polybutadiene distributed throughout. This results in a material that combines the properties of its components:

- Acrylonitrile: Provides chemical resistance, heat stability, fatigue resistance, hardness, and rigidity.^[1]
- Butadiene: A rubbery substance that imparts toughness and impact strength, even at low temperatures.^[1]
- Styrene: Contributes a glossy, impervious surface, rigidity, and ease of processing.^[1]

Experimental Protocols: Synthesis

ABS is typically produced via emulsion or continuous mass polymerization.^[2] A common method is graft copolymerization:

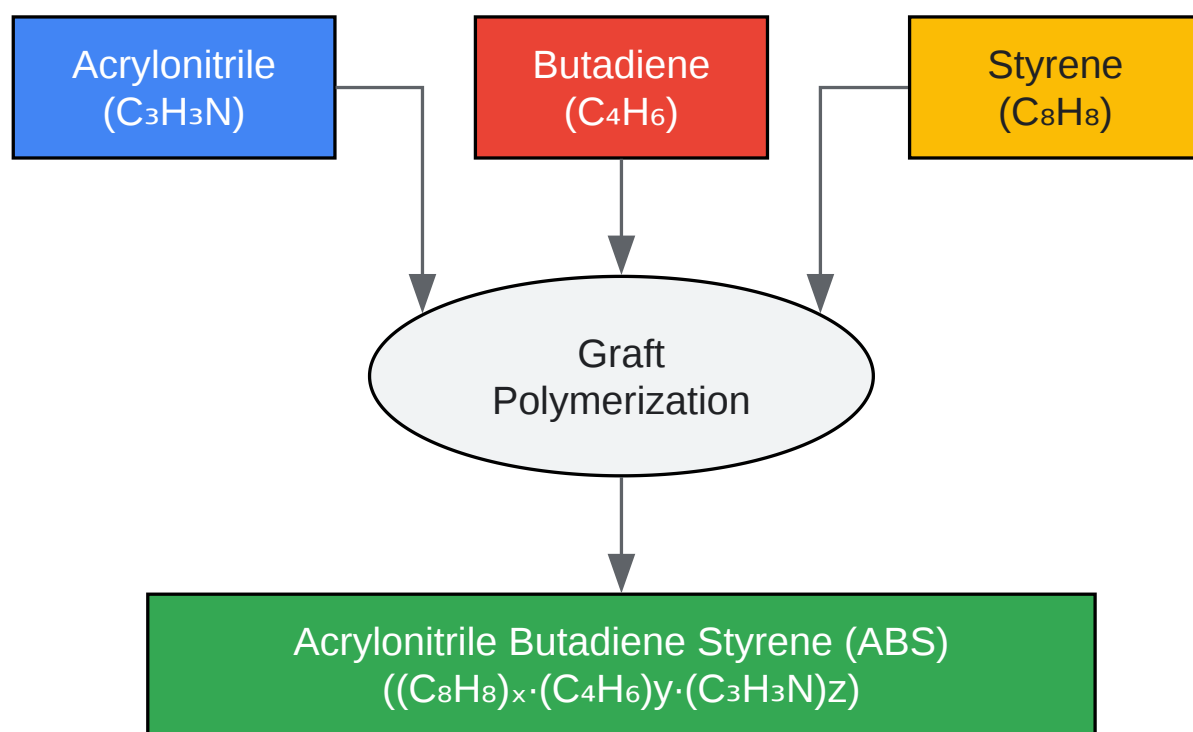
- **Polybutadiene Synthesis:** The process begins with the emulsion polymerization of butadiene to form a polybutadiene latex.
- **Grafting:** A mixture of styrene and acrylonitrile monomers is then added to the polybutadiene latex.
- **Polymerization:** A free-radical initiator is introduced to polymerize the styrene and acrylonitrile, which grafts onto the polybutadiene backbone. This creates the characteristic structure of a continuous SAN matrix with dispersed polybutadiene particles.^[3]
- **Coagulation and Drying:** The resulting ABS resin is then coagulated, washed, and dried to produce pellets for processing.

Data Presentation: Physicochemical Properties of ABS

Property	Value Range	Test Method
Ultimate Tensile Strength	22.1 – 57.0 MPa	ASTM D638
Elongation at Break	3.00 – 150 %	ASTM D638
Flexural Modulus	0.200 – 5.50 GPa	ASTM D790
Izod Impact, Notched	8.00 – 48.0 kJ/m ²	ASTM D256
Hardness, Rockwell R	68.0 – 118	ASTM D785
Glass Transition Temp.	Approx. 105 °C	DSC
Melting Point	190°C - 220°C	DSC

Data sourced from various generic ABS datasheets.^{[3][4]}

Mandatory Visualization: ABS Synthesis



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Caption: Synthesis of ABS from its three primary monomers.

ABT-737: A BH3 Mimetic

ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to induce apoptosis.[6]

Chemical Structure

- IUPAC Name: 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}-N-(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonyl)benzamide[7]
- Chemical Formula: $C_{42}H_{45}ClN_6O_5S_2$ [7]
- Molar Mass: $813.43 \text{ g}\cdot\text{mol}^{-1}$ [7]

Data Presentation: Inhibitory Activity of ABT-737

Target Protein	Activity Metric	Value
Bcl-2	EC ₅₀	30.3 nM
Bcl-xL	EC ₅₀	78.7 nM
Bcl-w	EC ₅₀	197.8 nM
Mcl-1	-	No Inhibition
Bcl-B	-	Low Activity
Bfl-1	-	No Effects

Data from cell-free assays.[5]

Cell Line (Cancer Type)	Activity Metric	Value
HL-60 (Leukemia)	IC ₅₀	50 nM
KG1 (Leukemia)	IC ₅₀	80 nM
NB4 (Leukemia)	IC ₅₀	80 nM
Multiple Myeloma Cells	IC ₅₀	5-15 µM

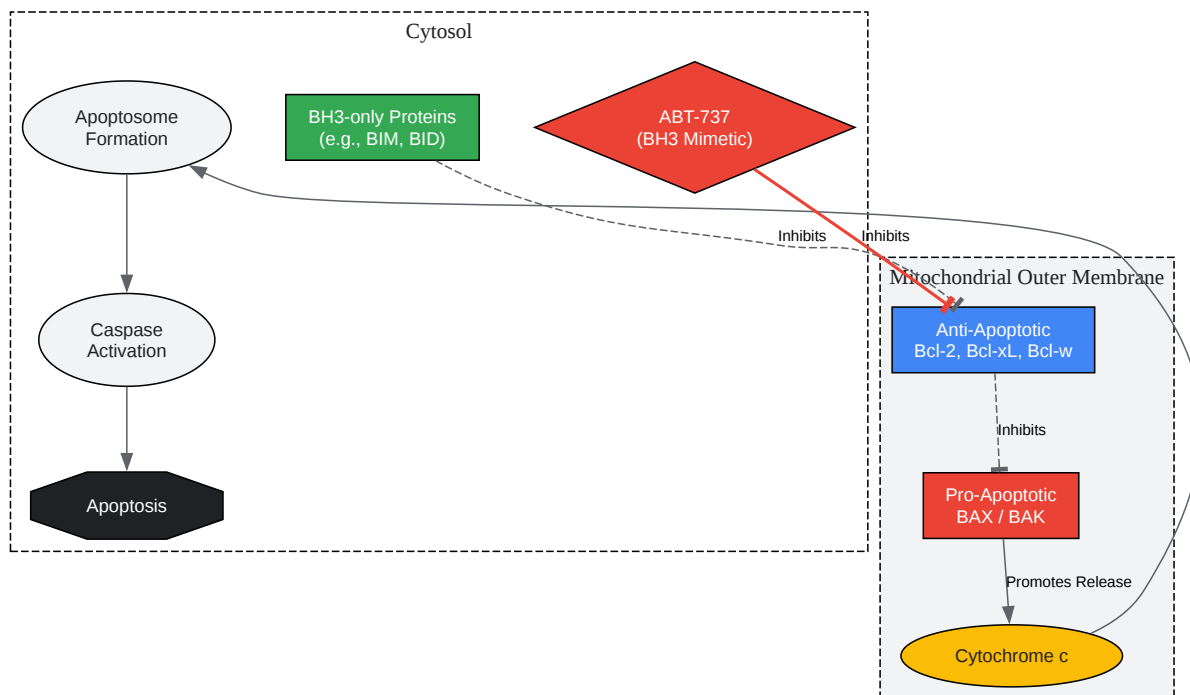
Data from various cell-based assays.[5][6]

Experimental Protocols

- Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of ABT-737 (e.g., 1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).[9]
- Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[8][10]

- **MTS Reagent Addition:** Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's protocol.[\[8\]](#)
- **Measurement:** The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
- **Drug Treatment:** Cells are treated with ABT-737, a positive control, and a vehicle control for a defined period.
- **Cell Harvesting:** Adherent cells are detached using a gentle dissociation reagent (e.g., Accutase), while suspension cells are collected by centrifugation. Both floating and adherent cells are pooled.[\[8\]](#)
- **Staining:** Cells are washed and then resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark for approximately 15 minutes at room temperature.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[\[10\]](#)

Mandatory Visualization: ABT-737 Mechanism of Action



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Caption: ABT-737 inhibits Bcl-2/Bcl-xL, leading to apoptosis.

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